6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

Catalog No.
S6576090
CAS No.
2737205-89-7
M.F
C9H10N4O
M. Wt
190.20 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ...

CAS Number

2737205-89-7

Product Name

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C9H10N4O/c1-6-2-3-8-11-4-7(9(14)12-10)13(8)5-6/h2-5H,10H2,1H3,(H,12,14)

InChI Key

NZPQLHXIHJIYHY-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC=C2C(=O)NN)C=C1

Canonical SMILES

CC1=CN2C(=NC=C2C(=O)NN)C=C1

MICH is a heterocyclic compound containing a six-membered imidazo ring fused with a pyridine ring. It has a methyl group attached to the sixth position of the imidazole ring, a carboxylic acid group at the third position of the pyridine ring, and a hydrazide functional group attached to the carboxylic acid. While the origin of MICH is not definitively documented in scientific literature, similar heterocyclic compounds are known to be synthesized for investigation in medicinal chemistry due to their potential biological properties [].


Molecular Structure Analysis

MICH possesses a complex molecular structure with several functional groups that can influence its chemical properties. Key features include:

  • Heterocyclic rings: The fused imidazo and pyridine rings are aromatic, meaning they have a stable ring structure with delocalized electrons. This aromatic character can influence the compound's stability and reactivity.
  • Methyl group: The methyl group (CH3) attached to the imidazole ring can affect the molecule's hydrophobicity (water repelling) and steric hindrance (how it interacts with other molecules spatially) [].
  • Carboxylic acid group (COOH): This group can participate in hydrogen bonding with other molecules and can be deprotonated to form a negatively charged carboxylate ion (COO-). This acidic functionality can influence solubility and reactivity.
  • Hydrazide functional group (CONHNH2): This group can participate in hydrogen bonding and can potentially form covalent bonds with other molecules. It can also be involved in various chemical reactions.

Chemical Reactions Analysis

Specific reactions involving MICH are not documented in scientific literature, but based on its functional groups, some potential reactions include:

  • Acid-base reactions: The carboxylic acid group can lose a proton (H+) to act as a Brønsted-Lowry acid, while the hydrazide group can accept a proton to act as a Brønsted-Lowry base.
  • Condensation reactions: The hydrazide group can participate in condensation reactions with carbonyl groups (C=O) to form new C-N bonds.
  • Hydrolysis: Under certain conditions, MICH could potentially undergo hydrolysis, where the amide bond in the hydrazide group is broken by water.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.08546096 g/mol

Monoisotopic Mass

190.08546096 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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